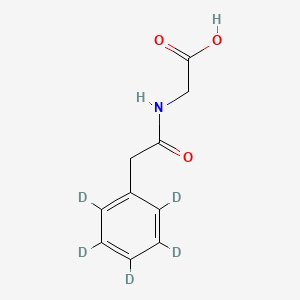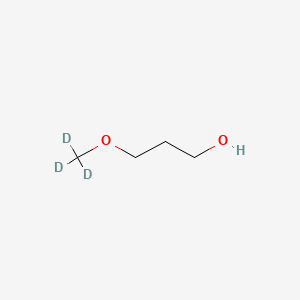
N-(Phenylacetyl-d5)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenylacetyl-d5)glycine: is a deuterium-labeled derivative of phenylacetylglycine. Phenylacetylglycine is a gut microbial metabolite known to activate beta-2 adrenergic receptors and protect against cardiac injury caused by ischemia/reperfusion . The deuterium labeling in this compound is used to trace and study the pharmacokinetic and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl-d5)glycine typically involves the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions . This process includes:
Esterification of L-proline: This step involves the conversion of L-proline to its ester form.
Preparation of N-phenylacetylglycine: This is achieved by acylating glycine with phenylacetyl chloride.
Formation of the peptide bond: This can be done using various methods such as mixed anhydride under Anderson conditions, activated benzotriazole ester, or activated succinimide ester methods.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium-labeled compounds in industrial settings is primarily for research and development purposes, particularly in the pharmaceutical industry .
化学反応の分析
Types of Reactions: N-(Phenylacetyl-d5)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
N-(Phenylacetyl-d5)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions and pathways.
Biology: Used to study the metabolic pathways and interactions of phenylacetylglycine in biological systems.
Medicine: Investigated for its potential protective effects against cardiac injury and its role in activating beta-2 adrenergic receptors.
Industry: Used in the development and testing of new pharmaceuticals, particularly in studying the pharmacokinetics and metabolism of drugs
作用機序
The mechanism of action of N-(Phenylacetyl-d5)glycine involves its role as a gut microbial metabolite that activates beta-2 adrenergic receptors. This activation leads to various physiological effects, including protection against cardiac injury caused by ischemia/reperfusion . The deuterium labeling allows for detailed study of its pharmacokinetic and metabolic profiles, providing insights into its interactions and effects within the body .
類似化合物との比較
Phenylacetylglycine: The non-deuterated form of N-(Phenylacetyl-d5)glycine, known for its role as a gut microbial metabolite.
N-Phenylacetylglycyl-L-proline ethyl ester: A similar compound used in the development of nootropic drugs.
Phenylacetylglycine (CHEBI27480): Another similar compound that is a glycine substituted on nitrogen with a phenylacetyl group.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracing and study of its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research and development settings, especially in the pharmaceutical industry .
特性
IUPAC Name |
2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVDVLMYQPLQB-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NCC(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)


![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)
![4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564883.png)


